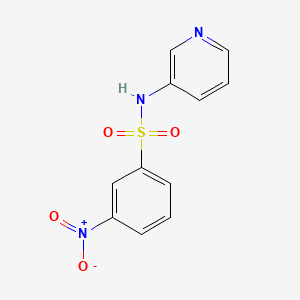![molecular formula C20H20N2O3 B2623193 Methyl 4-[(2,3-diethyl-6-quinoxalinyl)oxy]benzenecarboxylate CAS No. 439110-70-0](/img/structure/B2623193.png)
Methyl 4-[(2,3-diethyl-6-quinoxalinyl)oxy]benzenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[(2,3-diethyl-6-quinoxalinyl)oxy]benzenecarboxylate is an organic compound with the molecular formula C20H20N2O3 It is known for its unique structure, which combines a quinoxaline moiety with a benzenecarboxylate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(2,3-diethyl-6-quinoxalinyl)oxy]benzenecarboxylate typically involves the reaction of 2,3-diethylquinoxaline with methyl 4-hydroxybenzoate. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired ester linkage .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4-[(2,3-diethyl-6-quinoxalinyl)oxy]benzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoxaline N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Quinoxaline N-oxides.
Reduction: Corresponding alcohol derivatives.
Substitution: Various substituted quinoxaline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 4-[(2,3-diethyl-6-quinoxalinyl)oxy]benzenecarboxylate involves its interaction with specific molecular targets. The quinoxaline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the observed bioactive effects .
Comparación Con Compuestos Similares
- Methyl 4-[(2,3-dimethyl-6-quinoxalinyl)oxy]benzenecarboxylate
- Methyl 4-[(2,3-diethyl-5-quinoxalinyl)oxy]benzenecarboxylate
Comparison: Methyl 4-[(2,3-diethyl-6-quinoxalinyl)oxy]benzenecarboxylate is unique due to the specific positioning of the diethyl groups on the quinoxaline ring. This structural feature can influence its reactivity and interaction with biological targets, distinguishing it from other similar compounds.
Propiedades
IUPAC Name |
methyl 4-(2,3-diethylquinoxalin-6-yl)oxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-4-16-17(5-2)22-19-12-15(10-11-18(19)21-16)25-14-8-6-13(7-9-14)20(23)24-3/h6-12H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCENDJDSICBLPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C=C(C=C2)OC3=CC=C(C=C3)C(=O)OC)N=C1CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(BENZENESULFONYL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE](/img/structure/B2623111.png)
![N-[(4-fluorophenyl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B2623114.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2623115.png)

![1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-3,3-dimethylbutan-1-one](/img/structure/B2623117.png)
![1-(3-chloro-4-methoxyphenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2623118.png)

![8-(2,3-dimethylphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2623121.png)
![5-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B2623122.png)



![N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]methanesulfonamide](/img/structure/B2623132.png)
![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(pyridin-3-yl)ethane-1-sulfonamido](/img/structure/B2623133.png)
